N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea
CAS No.: 1424939-55-8
VCID: VC2721992
Molecular Formula: C8H12N4S
Molecular Weight: 196.28 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea is a compound that belongs to the class of thiourea derivatives, which are known for their diverse biological activities and applications in organic synthesis. Despite the lack of specific information directly related to this compound in the provided search results, thiourea derivatives generally exhibit significant potential in pharmaceutical and chemical research due to their versatility and reactivity. Synthesis of Thiourea DerivativesThe synthesis of thiourea derivatives often involves the reaction of isothiocyanates with amines. For N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea, the synthesis would likely involve the reaction of 4,5,6-trimethylpyrimidin-2-amine with an isothiocyanate.
Biological Activities of Thiourea DerivativesThiourea derivatives have been explored for their antimicrobial, antiviral, and anticancer properties. While specific data on N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea is not available, related compounds have shown promising biological activities. |
||||||
---|---|---|---|---|---|---|---|
CAS No. | 1424939-55-8 | ||||||
Product Name | N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea | ||||||
Molecular Formula | C8H12N4S | ||||||
Molecular Weight | 196.28 g/mol | ||||||
IUPAC Name | (4,5,6-trimethylpyrimidin-2-yl)thiourea | ||||||
Standard InChI | InChI=1S/C8H12N4S/c1-4-5(2)10-8(11-6(4)3)12-7(9)13/h1-3H3,(H3,9,10,11,12,13) | ||||||
Standard InChIKey | LODBGIQYHAHDOL-UHFFFAOYSA-N | ||||||
SMILES | CC1=C(N=C(N=C1C)NC(=S)N)C | ||||||
Canonical SMILES | CC1=C(N=C(N=C1C)NC(=S)N)C | ||||||
PubChem Compound | 71670382 | ||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume